2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18-20-16-3-1-2-4-17(16)23-18/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQCPMNVLEOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-(4-chlorobenzyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen and benzothiazole sulfur participate in nucleophilic substitution reactions under controlled conditions:
Reaction with Chloroacetyl Chloride
In anhydrous benzene with triethylamine (TEA), the piperazine nitrogen undergoes acetylation to form N-chloroacetyl derivatives :
Table 1: Substituent Effects on Acetylation
| Piperazine Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 6 | 53 |
| 3,4-Dichlorophenyl | 4 | 84 |
| 4-Nitrophenyl | 8 | 12 |
Oxidation and Reduction Pathways
The benzothiazole moiety undergoes redox reactions while retaining the piperazine-chlorobenzyl framework:
Oxidation with Iodine/TBHP
In methanol at 60°C, iodine and tert-butyl hydroperoxide (TBHP) oxidize the benzothiazole thioether to sulfoxide derivatives :
Reduction with NaBH₄
Selective reduction of the benzothiazole’s C=N bond occurs in ethanol at 25°C:
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles:
With CS₂/KOH
Refluxing with carbon disulfide in ethanolic KOH yields triazolothiadiazole derivatives :
Table 2: Cyclization Product Activities
| Product | Biological Activity (IC₅₀) |
|---|---|
| Triazolothiadiazole-Cl | 18.7 μM (Anticancer) |
| Triazolothiadiazole-Br | 12.4 μM (Anticonvulsant) |
Electrophilic Alkylation/Acylation
The 4-chlorobenzyl group directs electrophilic aromatic substitution (EAS):
Friedel-Crafts Acylation
In AlCl₃-catalyzed conditions, acetyl groups are introduced at the benzothiazole’s C-6 position :
S-Alkylation with Methyl Iodide
Reaction in dry DMF with K₂CO₃ produces methylthioethers :
Hydrolytic Degradation
Under acidic/basic conditions, the benzothiazole ring undergoes hydrolysis:
NaOH-Mediated Ring Opening
At 80°C in 2M NaOH, the benzothiazole converts to 2-aminothiophenol derivatives :
Metal-Catalyzed Cross-Couplings
The chlorobenzyl group enables palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1), aryl boronic acids couple at the chlorobenzyl position :
This compound’s reactivity profile highlights its versatility in medicinal chemistry derivatization. The 4-chlorobenzyl group enhances electrophilic substitution, while the piperazine nitrogen facilitates nucleophilic modifications. Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for achieving high regioselectivity in these transformations .
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.
- Case Study : A study by Srivastava et al. (2019) synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that the synthesized compounds showed promising antibacterial effects .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | S. aureus | Moderate |
| This compound | E. coli | High |
Anti-Inflammatory Properties
Another significant application of this compound is in the field of anti-inflammatory research. Various derivatives of benzothiazole have been tested for their ability to inhibit inflammatory pathways.
- Case Study : Sadhasivam et al. (2015) synthesized benzothiazole derivatives and assessed their anti-inflammatory activity through biochemical assays targeting cyclooxygenase (COX) enzymes. The study found that certain compounds exhibited selective COX-2 inhibition, suggesting potential use in treating inflammatory diseases .
| Compound | COX-2 Inhibition Ratio | Comparison Drug |
|---|---|---|
| This compound | 0.44 | Ibuprofen |
Cosmetic Applications
The compound has also been explored for its potential use in cosmetic formulations due to its skin-soothing properties. The safety and efficacy of such formulations are critical before market introduction.
- Case Study : Research on the incorporation of benzothiazole derivatives in cosmetic products highlights their role in enhancing skin hydration and stability of formulations .
| Cosmetic Property | Effectiveness |
|---|---|
| Skin Hydration | High |
| Stability | Moderate |
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, leading to structural variations that may enhance its biological activity.
- Synthesis Method : A common approach involves the reaction of piperazine with chlorobenzyl chloride followed by cyclization with benzothiazole derivatives .
Future Directions in Research
The ongoing research into the applications of this compound suggests several future directions:
- Enhanced Antimicrobial Formulations : Developing new formulations that combine this compound with other active agents to improve efficacy against resistant strains.
- Investigating Mechanisms : Further studies to elucidate the mechanisms underlying its anti-inflammatory and antimicrobial actions.
- Cosmetic Innovations : Exploring new cosmetic applications that leverage its skin benefits while ensuring safety and stability.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with ion channels, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
- Molecular Formula : C₁₈H₁₇ClFN₃S
- Molar Mass : 361.9 g/mol
- Key Difference : The 2-chloro-6-fluoro substitution creates steric and electronic asymmetry, which may alter binding affinity to targets. The XLogP3 value of 4.9 indicates high lipophilicity, suggesting improved membrane permeability compared to the 4-chloro analog .
Sulfonyl and Carbonyl Derivatives
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole
2-(4-Cyclopropanecarbonylpiperazino)-1,3-benzothiazole
- Molecular Formula : C₁₅H₁₇N₃OS
- Molar Mass : 287.38 g/mol
- Key Difference : The cyclopropanecarbonyl group introduces conformational rigidity, which could enhance selectivity for specific enzyme active sites.
Structural-Activity Relationship (SAR) Analysis
- However, nitro groups may confer higher toxicity risks.
- Lipophilicity : Chloro substituents (XLogP3 ~4–5) favor membrane permeability, whereas sulfonyl groups reduce lipophilicity but enhance aqueous solubility.
- Steric Effects : Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) may limit binding to compact active sites but improve selectivity.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Key Substituent |
|---|---|---|---|---|
| 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole | C₁₈H₁₈ClN₃S | 343.87 | N/A | 4-Chlorobenzyl |
| 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole | C₁₈H₁₈N₄O₂S | 354.43 | N/A | 4-Nitrobenzyl |
| 2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole | C₁₈H₁₇ClFN₃S | 361.9 | 4.9 | 2-Chloro-6-fluorobenzyl |
| 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole | C₁₇H₁₆ClN₃O₂S₂ | 393.92 | N/A | 4-Chlorophenylsulfonyl |
Biological Activity
2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a piperazine group with a chlorobenzyl substitution. This structural configuration is crucial for its biological activity, as modifications in the benzothiazole and piperazine components can significantly influence the pharmacological effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds incorporating the benzothiazole structure have shown effectiveness against various bacterial strains. In one study, benzothiazole derivatives exhibited superior antimicrobial activity against gram-positive bacteria compared to gram-negative strains due to their ability to penetrate bacterial membranes more effectively .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Effective |
| Compound B | Escherichia coli | Moderate |
| This compound | Salmonella paratyphi | Highly Active |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .
Case Study: Anticancer Screening
In a recent study involving several human cancer cell lines (MCF7, T47D, HCT116), compounds similar to this compound demonstrated moderate to potent antiproliferative effects. The structure-activity relationship (SAR) analysis suggested that substituents at specific positions on the benzothiazole ring enhance cytotoxicity against cancer cells .
Anti-inflammatory Properties
Research has indicated that benzothiazole derivatives possess significant anti-inflammatory properties. For example, in animal models, compounds featuring the benzothiazole structure have shown reduced inflammation markers and protective effects against carrageenan-induced edema .
Table 2: Anti-inflammatory Effects of Benzothiazole Derivatives
| Compound | Model | Effectiveness |
|---|---|---|
| Compound C | Carrageenan-induced edema in rats | High |
| This compound | Similar model | Comparable to standard anti-inflammatories |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antimicrobial : Disruption of bacterial cell membranes.
- Anticancer : Induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole?
The synthesis typically involves multi-step protocols:
- Nucleophilic substitution : Reacting a benzothiazole precursor (e.g., 2-chloro-1,3-benzothiazole) with a piperazine derivative (e.g., 4-(4-chlorobenzyl)piperazine) under reflux in polar aprotic solvents like DMF or DMSO. Catalyst systems (e.g., K₂CO₃) enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (e.g., 70–85%) by optimizing thermal energy distribution .
- One-pot multicomponent reactions : Streamline synthesis by combining intermediates (e.g., benzothiazole, piperazine, and chlorobenzyl halide) in a single reaction vessel, minimizing purification steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, aromatic protons in the benzothiazole moiety appear at δ 7.2–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-S bonds in benzothiazole at ~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 358.3) and fragmentation patterns .
Advanced: How can computational modeling resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or target conformations. Methodological solutions include:
- Molecular Docking : Compare binding affinities against crystallographic structures of target proteins (e.g., serotonin receptors) to identify key interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) to validate docking predictions .
- QSAR Analysis : Correlate structural features (e.g., electron-withdrawing Cl substituent) with activity trends across datasets .
Advanced: What strategies optimize the pharmacokinetic profile of this compound?
To enhance bioavailability and metabolic stability:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce excessive lipophilicity (calculated LogP > 3.5) while maintaining blood-brain barrier permeability for CNS targets .
- Metabolite Prediction : Use in silico tools (e.g., Schrödinger’s MetaSite) to identify vulnerable sites (e.g., piperazine N-dealkylation) and block them via methyl or cyclopropyl substitutions .
- In Vitro Microsomal Stability Assays : Validate modifications by measuring half-life (e.g., t₁/₂ > 60 minutes in human liver microsomes) .
Advanced: How can conflicting data on receptor selectivity be addressed experimentally?
Contradictory selectivity profiles (e.g., dual serotonin/dopamine receptor activity) require:
- Radioligand Binding Assays : Perform competitive binding studies with tritiated ligands (e.g., [³H]-ketanserin for 5-HT₂A) to calculate Ki values under standardized conditions (pH 7.4, 37°C) .
- Functional Assays : Use calcium flux or cAMP assays to distinguish agonist vs. antagonist behavior .
- Structural Analog Comparison : Benchmark against known selective analogs (e.g., 2-[4-(3-chlorophenyl)piperazino] derivatives) to identify critical substituents .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Neurological Disorders : Acts as a serotonin receptor modulator in depression/anxiety models .
- Anticancer Research : Inhibits kinase pathways (e.g., PI3K/AKT) in glioblastoma cell lines (IC₅₀ ~5 µM) .
- Antimicrobial Studies : Disrupts bacterial biofilm formation via quorum-sensing interference .
Advanced: What methodologies validate the compound’s thermal stability for formulation studies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., onset at ~220°C) to guide storage conditions .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., endothermic peaks at 150–160°C) affecting solubility .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
Advanced: How can AI-driven platforms enhance reaction optimization for scaled synthesis?
- COMSOL Multiphysics Integration : Simulate heat/mass transfer in reactors to prevent hotspots during exothermic steps (e.g., piperazine coupling) .
- Machine Learning (ML) Algorithms : Predict optimal solvent/catalyst combinations from historical data (e.g., DMF with K₂CO₃ yields >80% in 90% of cases) .
- Autonomous Lab Systems : Implement robotic platforms for real-time parameter adjustment (e.g., pH, temperature) .
Basic: What safety precautions are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods due to potential HCl gas release during synthesis .
- Waste Disposal : Neutralize halogenated byproducts (e.g., chlorobenzyl derivatives) before disposal .
Advanced: What structural modifications improve selectivity for GABA receptors over adrenergic targets?
- Electron-Withdrawing Substituents : Replace 4-chlorobenzyl with 4-fluorobenzyl to reduce π-π stacking with adrenergic receptors .
- Piperazine Ring Rigidification : Introduce sp³-hybridized carbons (e.g., morpholine substitution) to restrict conformational flexibility .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align steric/electronic features with GABA receptor crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
